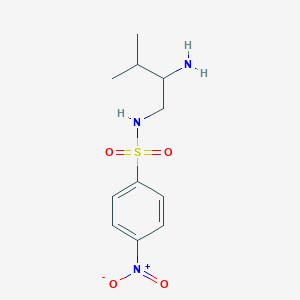

N-(2-Amino-3-methylbutyl)-4-nitrobenzene-1-sulfonamide

Description

Properties

IUPAC Name |

N-(2-amino-3-methylbutyl)-4-nitrobenzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N3O4S/c1-8(2)11(12)7-13-19(17,18)10-5-3-9(4-6-10)14(15)16/h3-6,8,11,13H,7,12H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWRXQQKWYKJJKG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(CNS(=O)(=O)C1=CC=C(C=C1)[N+](=O)[O-])N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions:

Nitration: The synthesis begins with the nitration of benzene to introduce the nitro group. This is typically achieved using a mixture of concentrated nitric acid and sulfuric acid.

Sulfonation: The nitrobenzene is then subjected to sulfonation using fuming sulfuric acid to introduce the sulfonamide group.

Industrial Production Methods: Industrial production of N-(2-Amino-3-methylbutyl)-4-nitrobenzene-1-sulfonamide involves similar steps but on a larger scale with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to maintain consistent reaction conditions and improve efficiency.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives under strong oxidizing conditions.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: The sulfonamide group can undergo nucleophilic substitution reactions, where the sulfonamide group is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Hydrogen gas with palladium on carbon, sodium borohydride.

Substitution: Nucleophiles such as amines, thiols, or alcohols.

Major Products Formed:

Oxidation: Nitroso derivatives, nitro derivatives.

Reduction: Amino derivatives.

Substitution: Various substituted benzene derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry:

- Used as an intermediate in the synthesis of more complex organic molecules.

- Acts as a precursor for the synthesis of dyes and pigments.

Biology:

- Investigated for its potential as an antimicrobial agent due to the presence of the sulfonamide group.

Medicine:

- Explored for its potential use in drug development, particularly in the design of sulfa drugs which are known for their antibacterial properties.

Industry:

- Utilized in the production of specialty chemicals and materials with specific functional properties.

Mechanism of Action

The mechanism of action of N-(2-Amino-3-methylbutyl)-4-nitrobenzene-1-sulfonamide involves its interaction with biological molecules. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for bacterial enzyme dihydropteroate synthase. By inhibiting this enzyme, the compound can prevent the synthesis of folic acid in bacteria, leading to their death.

Comparison with Similar Compounds

Structural Variations

The structural diversity among sulfonamide derivatives primarily arises from differences in the amine substituent and the position of functional groups on the benzene ring. Key examples include:

Key Observations :

- Branched vs.

- Nitro Group Position : Para-nitro substitution (target compound) enhances electron-withdrawing effects compared to ortho-nitro (), which may alter reactivity in nucleophilic substitution reactions .

- Aromatic vs. Aliphatic Amines : The aromatic amine in introduces π-π stacking capabilities, differing from the aliphatic amines in the target compound and .

Physicochemical Properties

Key Observations :

- The hydrochloride salt in improves water solubility compared to the free base forms of other compounds .

Biological Activity

N-(2-Amino-3-methylbutyl)-4-nitrobenzene-1-sulfonamide, a sulfonamide compound, exhibits significant biological activity primarily attributed to its structural components, including the sulfonamide and nitro groups. This article delves into its biological mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following structural features:

- Chemical Formula : C10H15N3O4S

- Functional Groups : Sulfonamide (-SO2NH2), Nitro (-NO2), and Amino (-NH2) groups.

These functional groups contribute to its biological interactions, particularly in antimicrobial activity.

N-(2-Amino-3-methylbutyl)-4-nitrobenzene-1-sulfonamide's biological activity is primarily linked to its ability to mimic para-aminobenzoic acid (PABA), allowing it to inhibit the enzyme dihydropteroate synthase in bacteria. This inhibition disrupts folic acid synthesis, which is crucial for bacterial growth and replication. This mechanism is foundational for many sulfa drugs used in clinical settings.

Antimicrobial Properties

The compound's antimicrobial properties have been extensively studied. It has been shown to effectively inhibit a range of Gram-positive and Gram-negative bacteria by interfering with their folate metabolism. The following table summarizes the antimicrobial activity of N-(2-Amino-3-methylbutyl)-4-nitrobenzene-1-sulfonamide against various bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Streptococcus pneumoniae | 8 µg/mL |

Case Studies

- In Vitro Studies : In a study evaluating the efficacy of various sulfonamides, N-(2-Amino-3-methylbutyl)-4-nitrobenzene-1-sulfonamide demonstrated substantial antibacterial activity with an MIC comparable to established antibiotics . The study highlighted its potential as an alternative treatment option amidst rising antibiotic resistance.

- In Vivo Studies : Animal models have shown that administration of this compound leads to significant reductions in bacterial load in infected tissues, supporting its therapeutic potential .

Research Findings

Recent studies have focused on optimizing the efficacy of N-(2-Amino-3-methylbutyl)-4-nitrobenzene-1-sulfonamide while minimizing resistance development among target microorganisms. Key findings include:

- Structural Modifications : Alterations in the side chains have been explored to enhance biological activity and reduce toxicity. For instance, branching at the amino group has been associated with increased antibacterial potency.

- Combination Therapies : Research indicates that combining this sulfonamide with other antibiotics can produce synergistic effects, enhancing overall antimicrobial efficacy.

Applications in Medicinal Chemistry

The compound serves as a versatile building block in medicinal chemistry, facilitating the synthesis of more complex molecules with potential therapeutic applications. Its ability to form stable complexes with biomolecules makes it valuable for studying enzyme inhibition and protein interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.